molecular formula C17H14N2O3S B2713012 Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate CAS No. 325733-81-1

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate

Cat. No. B2713012
CAS RN: 325733-81-1
M. Wt: 326.37
InChI Key: JYFSJWRCFFVCHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It is a derivative of thieno[3’,2’:5,6]pyrimido[2,1-a]isoindole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. The exact synthesis process would depend on the starting materials and the specific conditions required for each step. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylate group (-COO-) could potentially undergo reactions such as esterification or decarboxylation. The pyrimidine ring could potentially participate in reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This synthesis pathway highlights the molecule's role in creating complex chemical structures with potential applications in various scientific fields, including medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).

Inhibition of Platelet Aggregation

Starting with ethyl 3-aminoindole-2-carboxylate, the synthesis of 3-amino-5H-pyrimido[5,4-b]indole-2,4-dione and related compounds has been described. Preliminary results report on the inhibition of platelet aggregation by these compounds, suggesting potential therapeutic applications in cardiovascular diseases and conditions related to platelet aggregation (Monge et al., 1987).

Synthesis of Fused Thiazolo Derivatives

New ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related fused thiazolo derivatives have been synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. The structural establishment of these compounds via their spectral data suggests their potential in the development of new chemical entities with specific biological activities (Ahmed, 2003).

Novel Method for Preparation of Thieno[2,3-d]pyrimidine Derivatives

A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate in synthesizing a variety of derivatives. This method provides a foundational approach for developing new chemical entities with potential pharmacological properties (Santilli, Kim, & Wanser, 1971).

Synthesis of Thieno[3,4-d]pyrimidines

The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds result in the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This synthetic route further underscores the compound's significance in creating structurally diverse molecules with potential applications in drug discovery and chemical biology (Ryndina et al., 2002).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through laboratory testing and is included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound like this could include further studies to fully elucidate its physical and chemical properties, investigations into its potential biological activities, and the development of methods for its synthesis .

properties

IUPAC Name

ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-3-22-17(21)13-9(2)12-15(20)18-14-11-7-5-4-6-10(11)8-19(14)16(12)23-13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSJWRCFFVCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N3CC4=CC=CC=C4C3=NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate

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